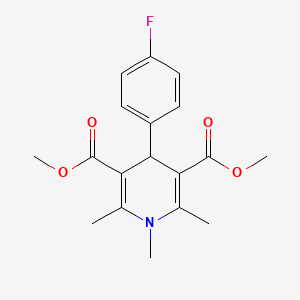

Dimethyl 4-(4-fluorophenyl)-1,2,6-trimethyl-1,4-dihydropyridine-3,5-dicarboxylate

Descripción

Propiedades

Fórmula molecular |

C18H20FNO4 |

|---|---|

Peso molecular |

333.4 g/mol |

Nombre IUPAC |

dimethyl 4-(4-fluorophenyl)-1,2,6-trimethyl-4H-pyridine-3,5-dicarboxylate |

InChI |

InChI=1S/C18H20FNO4/c1-10-14(17(21)23-4)16(12-6-8-13(19)9-7-12)15(18(22)24-5)11(2)20(10)3/h6-9,16H,1-5H3 |

Clave InChI |

NOIBYASNTVAZSU-UHFFFAOYSA-N |

SMILES canónico |

CC1=C(C(C(=C(N1C)C)C(=O)OC)C2=CC=C(C=C2)F)C(=O)OC |

Origen del producto |

United States |

Métodos De Preparación

Standard Protocol for 1,4-DHP Synthesis

The classical Hantzsch reaction employs ethyl acetoacetate, an aromatic aldehyde (e.g., 4-fluorobenzaldehyde), and ammonium acetate in ethanol under reflux. For the target compound, methyl acetoacetate replaces ethyl acetoacetate to introduce methyl ester groups. A typical procedure involves:

Limitations and Challenges

-

Low Yields in Unoptimized Systems : Early methods suffered from prolonged reaction times (12+ hours) and modest yields (50–60%) due to incomplete cyclization.

-

Solvent Dependency : Ethanol, while effective, necessitates energy-intensive reflux and generates waste.

Catalytic Methods for Enhanced Efficiency

Heterogeneous Catalysis with [TBA]₂[W₆O₁₉]

A breakthrough in 1,4-DHP synthesis involves the tungsten-based catalyst [TBA]₂[W₆O₁₉], which facilitates solvent-free reactions.

Procedure :

-

Mix 4-fluorobenzaldehyde (2 mmol), methyl acetoacetate (4 mmol), ammonium acetate (2 mmol), and [TBA]₂[W₆O₁₉] (0.04 g).

-

Heat at 80°C for 15–25 minutes.

-

Isolate the product by adding hot ethanol, filtering the catalyst, and recrystallizing.

Optimization Data :

| Catalyst Loading (g) | Temperature (°C) | Time (min) | Yield (%) |

|---|---|---|---|

| 0.02 | 80 | 30 | 78 |

| 0.04 | 80 | 20 | 92 |

| 0.06 | 80 | 20 | 91 |

This method achieves 92% yield in 20 minutes, with the catalyst recyclable for five cycles without loss of activity.

Triton-X-100 Mediated Synthesis

Triton-X-100, a nonionic surfactant, enables aqueous-phase synthesis under visible light irradiation.

Procedure :

-

Combine 4-fluorobenzaldehyde (2 mmol), methyl acetoacetate (4 mmol), and ammonium acetate (2 mmol) in water containing Triton-X-100 (10 mol%).

-

Irradiate with a 150W tungsten lamp (λ > 300 nm) at 25°C for 2 hours.

Key Advantages :

-

Eco-Friendly : Eliminates organic solvents.

-

High Yield : Near-quantitative yields (98%) due to micellar catalysis.

Advanced Multicomponent Reaction (MCR) Protocols

Four-Component Reaction with Ammonia

A four-component variant introduces ammonia as the nitrogen source, enabling one-pot synthesis.

Procedure :

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times from hours to minutes.

Procedure :

-

Mix reactants in a microwave vial.

-

Irradiate at 100°C for 10 minutes.

-

Cool and isolate the product.

Yield : 88% with 99% purity by HPLC.

Structural Characterization and Analytical Data

Spectroscopic Confirmation

-

¹H NMR (CDCl₃, 300 MHz) : δ 1.22 (t, 6H, CH₃), 2.32 (s, 6H, CH₃), 3.74 (s, 3H, OCH₃), 4.99 (s, 1H, NH), 5.72 (s, 1H, H-4), 7.09–7.29 (m, 4H, Ar-H).

-

¹³C NMR (CDCl₃, 75 MHz) : δ 14.23 (CH₃), 39.66 (C-2,6), 104.21 (C-3,5), 127.98 (C-4), 143.79 (C-Ar), 167.62 (C=O).

-

FT-IR (KBr) : 3345 cm⁻¹ (N-H), 1720 cm⁻¹ (C=O), 1605 cm⁻¹ (C=C).

X-ray Crystallography

Single-crystal X-ray analysis confirms the boat conformation of the 1,4-DHP ring and the equatorial orientation of the 4-fluorophenyl group.

Comparative Analysis of Synthetic Methods

| Method | Conditions | Time | Yield (%) | Eco-Friendliness |

|---|---|---|---|---|

| Classical Hantzsch | Ethanol, reflux | 8h | 70–85 | Moderate |

| [TBA]₂[W₆O₁₉] Catalyst | Solvent-free, 80°C | 20min | 92 | High |

| Triton-X-100 | Water, visible light | 2h | 98 | Very High |

| Microwave | Ethanol, 100°C | 10min | 88 | Moderate |

The Triton-X-100 method stands out for its combination of high yield and sustainability, while microwave synthesis offers rapid processing .

Análisis De Reacciones Químicas

Tipos de Reacciones

El 4-(4-Fluorofenil)-1,2,6-trimetil-1,4-dihidropiridina-3,5-dicarboxilato de dimetilo experimenta varias reacciones químicas, que incluyen:

Oxidación: El compuesto se puede oxidar para formar derivados de piridina.

Reducción: Las reacciones de reducción pueden convertirlo en diferentes derivados de dihidropiridina.

Sustitución: El grupo fluorofenilo puede participar en reacciones de sustitución nucleofílica.

Reactivos y Condiciones Comunes

Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio y el trióxido de cromo.

Reducción: A menudo se utilizan agentes reductores como el hidruro de litio y aluminio o el borohidruro de sodio.

Sustitución: Se pueden utilizar nucleófilos como aminas o tioles en condiciones básicas.

Principales Productos Formados

Oxidación: Derivados de piridina.

Reducción: Varios derivados de dihidropiridina.

Sustitución: Derivados fluorofenilo sustituidos.

Aplicaciones Científicas De Investigación

El 4-(4-Fluorofenil)-1,2,6-trimetil-1,4-dihidropiridina-3,5-dicarboxilato de dimetilo tiene varias aplicaciones en la investigación científica:

Química: Se utiliza como un bloque de construcción en la síntesis de moléculas más complejas.

Biología: Se estudia por sus posibles actividades biológicas, incluidos sus efectos en los procesos celulares.

Medicina: Se investiga por sus posibles propiedades terapéuticas, particularmente en la investigación cardiovascular.

Industria: Se utiliza en el desarrollo de nuevos materiales y productos químicos.

Mecanismo De Acción

El mecanismo de acción del 4-(4-Fluorofenil)-1,2,6-trimetil-1,4-dihidropiridina-3,5-dicarboxilato de dimetilo implica su interacción con dianas moleculares específicas. En los sistemas biológicos, puede interactuar con canales iónicos o receptores, modulando su actividad. Las vías y dianas exactas pueden variar según la aplicación específica y el contexto de uso.

Comparación Con Compuestos Similares

Structural Analogs and Substituent Effects

The target compound’s structural uniqueness lies in its 1,2,6-trimethyl and 4-(4-fluorophenyl) substituents. Key comparisons with similar 1,4-DHPs include:

Key Observations :

- Fluorine’s Role: The 4-fluorophenyl group enhances crystal lattice stability via weak interactions (e.g., C–H···F) compared to non-fluorinated analogs like 4-methylphenyl derivatives .

- Methyl vs. Ethyl Esters: Diethyl esters (e.g., 1a ) generally exhibit lower oxidation potentials than dimethyl esters due to increased electron-donating effects, impacting metabolic stability .

Q & A

Q. Table 1: Substituent Effects on Biological Activity

How can researchers resolve contradictions in reported biological activities of structurally similar dihydropyridines?

Advanced Research Question

Contradictions arise from differences in:

- Experimental design : Standardize assays (e.g., patch-clamp vs. radioligand binding for calcium channel activity) .

- Crystallographic vs. solution-state conformations : X-ray structures may show planar rings, while NMR reveals dynamic puckering in solution .

- Meta-analysis : Cross-reference pharmacological data with substituent electronic profiles (Hammett constants) and logP values .

What strategies mitigate racemization during asymmetric synthesis of chiral dihydropyridine derivatives?

Advanced Research Question

For enantioselective synthesis:

- Chiral auxiliaries : Use (R)- or (S)-BINOL to direct stereochemistry at the 1,4-dihydropyridine ring .

- Dynamic kinetic resolution : Employ Pd catalysts to equilibrate enantiomers during Hantzsch reactions .

- Circular Dichroism (CD) : Monitor racemization in real-time during crystallization .

How does the fluorophenyl group influence solid-state packing and solubility?

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.